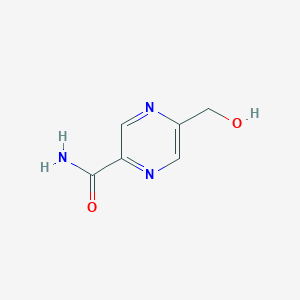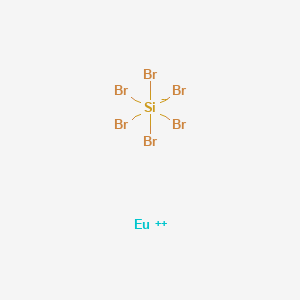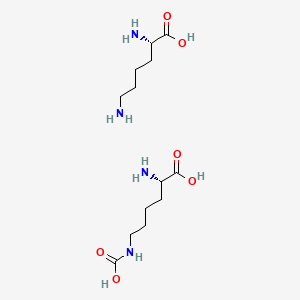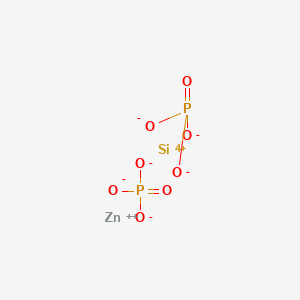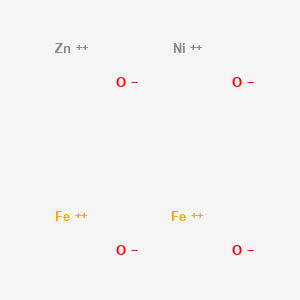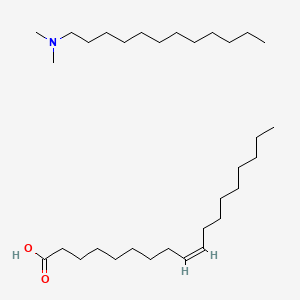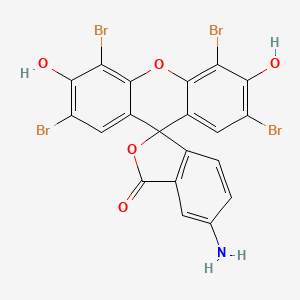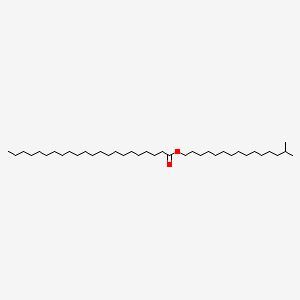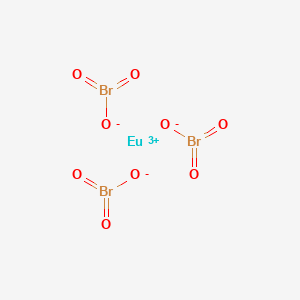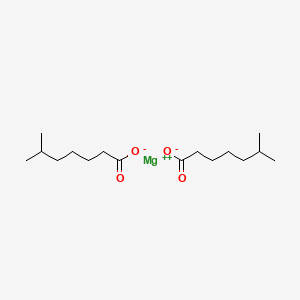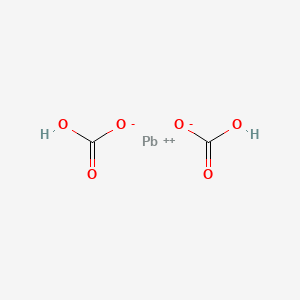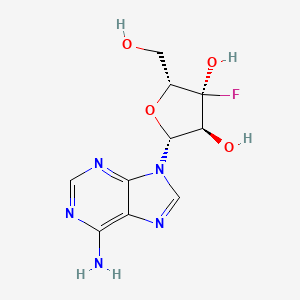![molecular formula C34H32N2Na2O10S2 B1499327 disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate CAS No. 70865-37-1](/img/structure/B1499327.png)
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is a synthetic compound primarily used as a dye in the pigment, dye, and printing ink industries . This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) typically involves the following steps:
Partial Reduction: The starting material, 1,4,5,8-tetrahydroxyanthraquinone, is partially reduced using zinc powder and hydrochloric acid.
Condensation: The reduced product is then condensed with an appropriate amine, such as p-toluidine.
Sulfonation: The resulting compound undergoes sulfonation, followed by neutralization to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo electrophilic substitution reactions, particularly sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are typically used.
Substitution: Sulfuric acid is commonly used for sulfonation reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which are valuable intermediates in dye and pigment synthesis .
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) has several scientific research applications:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of dyes, pigments, and printing inks.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s sulfonic acid groups facilitate binding to these targets, leading to various biological effects . The pathways involved include oxidative stress and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, sodium salt (1:2))
- Benzenesulfonic acid, 2,2’-((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-methyl-, disodium salt)
Uniqueness
Benzenesulfonic acid, 2,2’-((9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino)bis(5-butyl-, sodium salt (1:2)) is unique due to its specific structural features, such as the presence of butyl groups and the sodium salt form. These characteristics contribute to its distinct chemical and physical properties, making it suitable for specialized applications in the dye and pigment industries .
Propriétés
Numéro CAS |
70865-37-1 |
|---|---|
Formule moléculaire |
C34H32N2Na2O10S2 |
Poids moléculaire |
738.7 g/mol |
Nom IUPAC |
disodium;5-butyl-2-[[4-(4-butyl-2-sulfonatoanilino)-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C34H34N2O10S2.2Na/c1-3-5-7-19-9-11-21(27(17-19)47(41,42)43)35-23-13-14-24(36-22-12-10-20(8-6-4-2)18-28(22)48(44,45)46)30-29(23)33(39)31-25(37)15-16-26(38)32(31)34(30)40;;/h9-18,35-38H,3-8H2,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 |
Clé InChI |
VLOXXWIXZACYDW-UHFFFAOYSA-L |
SMILES |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)CCCC)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Key on ui other cas no. |
70865-37-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


